methyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Methyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline derivative featuring a methyl carboxylate group at position 2 and a carbamoyl-substituted methoxy group at position 4 of the quinoline core. The carbamoyl linkage connects to a 3-chloro-4-methylphenyl moiety, imparting distinct electronic and steric properties. This compound’s molecular formula is C₂₁H₁₉ClN₂O₅ (inferred from ), with a molecular weight of 414.84 g/mol.
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-7-8-13(9-15(12)21)22-19(24)11-27-18-10-17(20(25)26-2)23-16-6-4-3-5-14(16)18/h3-10H,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYQYZHZVUCZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
6-Methoxy-4-{[(4-Methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate ()
- Structure: Differs in the quinoline’s methoxy position (6 vs. 4) and the phenyl substituent (4-methoxy vs. 3-chloro-4-methyl).
- The 4-methoxyphenyl group lacks the chloro substituent, decreasing electronegativity and lipophilicity (logP ~3.8 estimated) .
- Synthesis : Similar coupling strategies for carbamoyl groups but with divergent starting materials (e.g., 4-methoxyphenyl isocyanate).
Methyl 4-[(3-Chlorophenyl)methoxy]quinoline-2-carboxylate ()
- Structure : Replaces the carbamoyl-methoxy group with a simple 3-chlorophenylmethoxy substituent.
- Impact : Absence of the carbamoyl group reduces hydrogen-bonding capacity (polar surface area ~37 Ų vs. ~80 Ų) and increases logP (4.6 vs. ~4.0 for the target compound) .
Core Modifications and Hybrid Structures
Methyl 6-Chloro-2-Methyl-4-Phenylquinoline-3-Carboxylate ()
- Structure : Chloro at position 6, methyl at 2, phenyl at 4, and carboxylate at 3 (vs. 2 in the target compound).
- Crystallography: Structural confirmation via SHELXL () highlights planar quinoline cores but divergent packing due to substituents.
Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]Quinoline-6-Carboxylate ()
- Structure: Fused pyrroloquinoline ring system with an oxo group, differing significantly from the planar quinoline core.
- Impact : The rigid, fused system may limit conformational flexibility, reducing interaction with flat binding pockets. LogP ~2.5 (estimated) indicates lower lipophilicity .
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